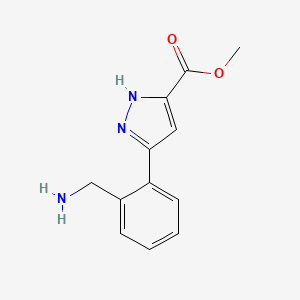
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a methyl ester group at the 3-position and an aminomethylphenyl group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethylphenyl group may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Methyl 5-(2-(aminomethyl)phenyl)-1H-imidazole-3-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-sulfonate: Features a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the aminomethylphenyl and methyl ester groups provides a versatile scaffold for further chemical modifications and applications.
Biological Activity
Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy.
- IUPAC Name : this compound
- CAS Number : 34873-96-6
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 233.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and inflammatory mediators. It has been shown to inhibit tubulin polymerization, which is crucial for cell cycle progression, particularly in the G2/M phase, leading to potential anticancer effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compound Efficacy : A derivative similar to this compound displayed IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent inhibitory effects on tumor cell lines .
Anti-inflammatory Activity
Research indicates that this compound can modulate inflammatory pathways by inhibiting the phosphorylation of key signaling proteins involved in the inflammatory response, such as HSP27 and TNF-alpha release .
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
Comparative Analysis Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 54.25% inhibition | Tubulin polymerization inhibition |
| Compound 9a | HeLa | 38.44% inhibition | Cell cycle arrest at G2/M phase |
| Compound 11a | Various tumor lines | IC50 = 3.79 µM | Inhibition of tumor cell proliferation |
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,7,13H2,1H3,(H,14,15) |
InChI Key |
XSVCOUJLMDHWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















